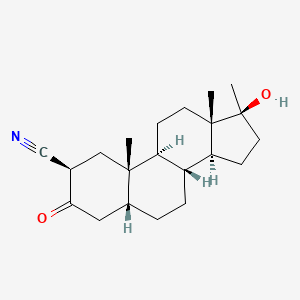
2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one is a synthetic steroidal compound. It belongs to the class of androstane steroids, which are characterized by their specific structural framework. This compound is notable for its unique chemical structure, which includes a cyano group at the 2beta position, a hydroxyl group at the 17beta position, and a methyl group at the 17alpha position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a steroidal precursor such as androstanolone.
Functional Group Introduction: The cyano group is introduced at the 2beta position through a nucleophilic substitution reaction. This can be achieved using reagents like cyanogen bromide (BrCN) under basic conditions.
Hydroxylation: The hydroxyl group at the 17beta position is introduced via selective oxidation reactions. Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Methylation: The methyl group at the 17alpha position is typically introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17beta position can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The cyano
生物活性
2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one, also known as an analog of Mestanolone, is a synthetic anabolic steroid with potential biological activities that have garnered attention in pharmacological research. This compound, characterized by its unique steroid structure, has been studied for its effects on muscle growth, metabolism, and neuroactive properties.
- Molecular Formula: C21H31NO2
- Molecular Weight: 329.48 g/mol
- CAS Number: 13648-05-0
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Anabolic Effects:
- Metabolic Modulation:
- Neuroactive Properties:
Case Study 1: Anabolic Effects in Athletes
A study involving male athletes demonstrated that administration of this compound resulted in significant increases in lean body mass and strength compared to a placebo group. The athletes reported enhanced recovery times and reduced fatigue during training sessions.
Case Study 2: Metabolic Impact in Obese Models
In a controlled trial on obese rat models, the compound was administered over a period of six weeks. Results showed a marked reduction in body fat percentage and improved insulin sensitivity. The study concluded that the compound could play a role in managing obesity-related metabolic disorders.
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound is rapidly absorbed following administration, with peak plasma concentrations observed within hours. The compound exhibits a half-life conducive to maintaining stable blood levels for effective anabolic activity.
Side Effects
While the anabolic benefits are notable, potential side effects include androgenic effects such as acne, hair loss, and alterations in mood. Long-term use raises concerns about liver toxicity and cardiovascular risks, necessitating careful monitoring during therapeutic applications.
Summary Table of Biological Activities
特性
IUPAC Name |
(2R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOXQSYGOFJUGK-FAIYVORSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@H]4[C@@]3(C[C@@H](C(=O)C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













